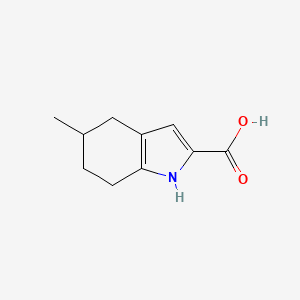
2-Propylbenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds like 2-Propylbenzene-1-sulfonyl chloride often involves electrophilic aromatic substitution . This is a polar, stepwise process where an electrophile attacks a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton from the sp3-hybridized carbon .Chemical Reactions Analysis
The chemical reactions involving 2-Propylbenzene-1-sulfonyl chloride are likely to involve electrophilic aromatic substitution . This process involves the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed C-H Bond Sulfonylation
Palladium(II)-catalyzed C-H sulfonylation of azobenzenes using arylsulfonyl chlorides represents a significant advancement in the field of organic synthesis. This method allows for the efficient and atom-economic production of sulfonylazobenzenes, demonstrating high efficiency and broad functional group tolerance across various examples (Duo Zhang, Xiuling Cui, Qianqian Zhang, Yangjie Wu, 2015).
Synthesis of High-Purity Halobenzenes
The use of sulfonyl chloride in directing fluorine substitution on the aryl ring during the synthesis of high-purity halobenzenes showcases its utility in producing key intermediates for agricultural and pharmaceutical applications. This method emphasizes the role of sulfonyl chlorides in achieving selective isomer isolation and high overall yields using cost-effective chemicals (R. Moore, 2003).
Ionic Liquid Catalysis
Innovative research into the synthesis of ionic liquid sulfonic acid functionalized pyridinium chloride and its application as a catalyst for solvent-free synthesis of organic compounds demonstrates the expanding scope of sulfonyl chloride derivatives in catalysis. This highlights the potential of sulfonyl chloride derivatives in green chemistry applications (A. R. Moosavi-Zare, M. Zolfigol, M. Zarei, A. Zare, V. Khakyzadeh, 2013).
Sulfonamide Synthesis
The application of sulfonyl chlorides in the synthesis of sulfonamides, particularly in the development of carbonic anhydrase inhibitors, is a notable example of their use in medicinal chemistry. This research underscores the utility of sulfonyl chlorides in the generation of compounds with potential therapeutic applications (A. Scozzafava, L. Menabuoni, F. Mincione, F. Briganti, G. Mincione, C. Supuran, 2000).
Wirkmechanismus
The mechanism of action for reactions involving 2-Propylbenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . This process involves the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton .
Zukünftige Richtungen
While specific future directions for 2-Propylbenzene-1-sulfonyl chloride are not mentioned in the search results, there is ongoing research into the fabrication of desalination membranes by interfacial polymerization . This could potentially involve compounds like 2-Propylbenzene-1-sulfonyl chloride. The research aims to improve the performance of thin-film composite (TFC) membranes, which are widely used in desalination .
Eigenschaften
IUPAC Name |
2-propylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURBQKSUZFYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylbenzene-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



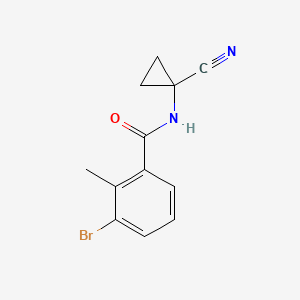

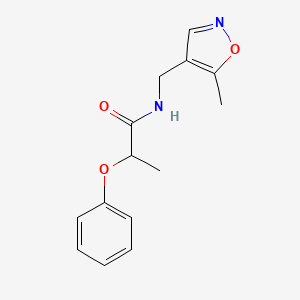
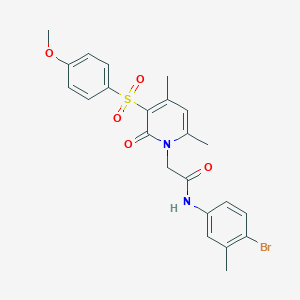
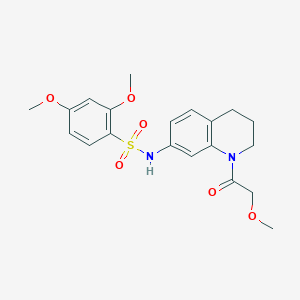
![N-(2,6-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2688887.png)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)
![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2688891.png)
